molecular formula C19H21NO2S B2518935 2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797892-66-0

2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2518935
CAS RN: 1797892-66-0
M. Wt: 327.44
InChI Key: VIZXGFJMPMTUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Degradation Mechanisms in Lignin Substructure Model Compounds

A study by Kawai, Umezawa, and Higuchi (1988) explored the degradation mechanisms of phenolic beta-1 lignin substructure model compounds using the laccase of Coriolus versicolor. This study is relevant to understanding the breakdown of complex organic molecules, which might have implications for the role of 2-Phenoxy compounds in similar contexts (Kawai, Umezawa, & Higuchi, 1988).

Corrosion Inhibition in Carbon Steel

Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of various Schiff bases, including phenol derivatives, for carbon steel in hydrochloric acid. The study's findings on chemical structures and corrosion inhibition could be pertinent for applications involving 2-Phenoxy compounds (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Anti-Inflammatory Activity of Phenyl Dimers

Singh, Dowarah, Tewari, and Geiger (2020) researched the anti-inflammatory activities of three phenyl dimer compounds. Their findings contribute to the understanding of how phenyl-based structures, similar to 2-Phenoxy compounds, can be used in anti-inflammatory applications (Singh, Dowarah, Tewari, & Geiger, 2020).

DNA-Dependent Protein Kinase Inhibitors in Cancer Treatment

Kashishian et al. (2003) identified a new class of protein kinase inhibitor for cancer treatment, highlighting the potential of phenyl-based compounds in therapeutic applications. This research provides insights into the use of similar compounds in targeting DNA repair pathways in cancer cells (Kashishian et al., 2003).

Selective Lead(II) Extraction

Hayashita et al. (1999) synthesized compounds with pseudo-18-crown-6 frameworks, including phenoxy derivatives, for selective Pb(II) extraction. This study is relevant for applications involving selective ion extraction and environmental remediation (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999).

Synthesis and Antimicrobial Activity of Phenoxy Phenyl Derivatives

Dave, Patel, Nimavat, Vyas, and Patel (2013) studied the synthesis and antimicrobial activity of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one. Their research could provide insights into the antimicrobial applications of similar phenyl-based compounds (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

properties

IUPAC Name

2-phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-19(15-22-17-9-5-2-6-10-17)20-12-11-18(23-14-13-20)16-7-3-1-4-8-16/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZXGFJMPMTUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

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